3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound that features both isoindoline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then coupled with a pyrazole derivative under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
- Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide
Uniqueness
What sets 3-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid apart is its unique combination of isoindoline and pyrazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H9N3O4 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O4/c17-11-7-3-1-2-4-8(7)12(18)16(11)6-10-9(13(19)20)5-14-15-10/h1-5H,6H2,(H,14,15)(H,19,20) |
InChI Key |
HVAIFHYSQXSWIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C(=O)O |
Origin of Product |
United States |
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